4-(benzylsulfanyl)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
Description
4-(Benzylsulfanyl)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused chromeno-pyrimidine core. The chromeno[2,3-d]pyrimidine system is characterized by a benzopyran ring fused to a pyrimidine ring at positions 2 and 2. Key substituents include:
- 4-Ethoxyphenyl group at position 2, which may enhance metabolic stability compared to unsubstituted phenyl rings.
- Methyl group at position 7, likely influencing steric and electronic properties.
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2S/c1-3-30-22-12-10-20(11-13-22)25-28-26-23(16-21-15-18(2)9-14-24(21)31-26)27(29-25)32-17-19-7-5-4-6-8-19/h4-15H,3,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUHTQSDZAHPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Differences and Implications
Core Structure Variations: Chromeno[2,3-d]pyrimidine (target) vs. pyrrolo[2,3-d]pyrimidine (CAS 338415-97-7): The chromeno core incorporates a benzopyran ring, enhancing aromaticity and planar rigidity compared to the pyrrolo system, which may affect binding to hydrophobic enzyme pockets . Chromeno[2,3-d]pyrimidinone derivatives (e.g., ) introduce a ketone group, altering hydrogen-bonding capacity .
Substituent Effects: Benzylsulfanyl vs. 4-Ethoxyphenyl vs. Chlorophenyl/Piperidinophenyl: The ethoxy group offers metabolic stability over chlorophenyl () and may reduce toxicity. Piperidinophenyl () introduces basicity, favoring interactions with acidic residues .
Synthetic Routes :
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